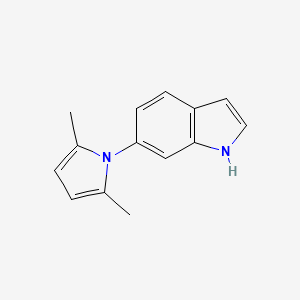

6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dimethylpyrrol-1-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-6-5-12-7-8-15-14(12)9-13/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICYXHGTWSBXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)C=CN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques in Indole Pyrrole Hybrid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole, distinct signals corresponding to each unique proton in the molecule are expected. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region, often above 8.0 ppm. The protons on the indole ring system would resolve according to their specific electronic environments and coupling interactions. For the 2,5-dimethylpyrrole moiety, two key signals are anticipated: a singlet integrating to six protons for the two equivalent methyl groups (CH₃) and a singlet integrating to two protons for the two equivalent vinylic protons (C-H) on the pyrrole (B145914) ring. mdpi.com

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms. For the C₁₄H₁₄N₂ structure of this compound, a total of 14 distinct signals would be expected if the molecule is fully asymmetric, though some equivalencies may reduce this number. The carbon signals can be broadly assigned to aliphatic (methyl groups) and aromatic/heteroaromatic regions.

While specific experimental data for this exact compound is not publicly available, a predictive analysis based on the known chemical shifts of indole and 2,5-dimethylpyrrole substructures allows for the generation of an expected data table.

Predicted ¹H and ¹³C NMR Data

The following table is predictive and based on standard chemical shifts for indole and pyrrole moieties.

| Spectrum | Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Indole N-H | > 8.0 (broad s) | Chemical shift is solvent-dependent. |

| Indole aromatic-H | ~6.5 - 7.7 (m) | Complex splitting pattern expected. | |

| Pyrrole C-H | ~5.9 (s, 2H) | Represents the two equivalent protons at C-3 and C-4 of the pyrrole ring. | |

| Pyrrole CH₃ | ~2.1 (s, 6H) | Represents the six equivalent protons of the two methyl groups. | |

| Indole C2-H, C3-H | ~6.4 - 7.2 (m) | Protons on the pyrrole part of the indole ring. | |

| ¹³C NMR | Indole/Pyrrole aromatic-C | ~100 - 140 | Multiple signals for the 12 aromatic carbons. |

| Pyrrole C-CH₃ | ~129 | Carbon atoms attached to the methyl groups. | |

| Pyrrole CH₃ | ~12 - 15 | Signal for the methyl group carbons. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be characterized by several key absorption bands. A prominent, relatively sharp band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The presence of both aromatic (indole) and aliphatic (methyl) C-H bonds would result in stretching vibrations just above and below 3000 cm⁻¹, respectively. The region between 1400 and 1650 cm⁻¹ would contain a series of sharp to medium bands associated with the C=C and C-N stretching vibrations within the fused aromatic ring systems.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C and C-N Aromatic Ring Stretch | 1400 - 1650 | Medium to Strong, Multiple Bands |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

The empirical formula for this compound is C₁₄H₁₄N₂. sigmaaldrich.com The corresponding molecular weight is 210.27 g/mol . sigmaaldrich.com In an HRMS experiment, the compound would be expected to show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass (179.0927 for a related C₈H₁₁N₄O compound). mdpi.com

Electron impact (EI) ionization would induce fragmentation of the molecule, providing valuable structural information. Plausible fragmentation pathways for this hybrid molecule could include the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or cleavage of the N-N bond linking the two heterocyclic rings.

Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂ |

| Molecular Weight | 210.27 |

| Expected [M]⁺• Peak (EI-MS) | m/z 210 |

| Expected [M+H]⁺ Peak (ESI-MS) | m/z 211 |

| Primary Fragments | [M-CH₃]⁺ (m/z 195), fragments corresponding to the indole and dimethylpyrrole cations. |

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds (e.g., N-H···π interactions) or π-π stacking between the aromatic rings, which stabilize the crystal structure. researchgate.net

Structure Activity Relationship Sar Studies of Indole Pyrrole Hybrid Systems

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical properties of substituent groups on the indole-pyrrole core are critical determinants of biological efficacy.

Modifications to the indole (B1671886) portion of the scaffold have been shown to significantly alter biological activity. For instance, in the development of anti-leishmanial agents, the substitution pattern on the indole ring is a key factor. A study on indole-pyrrole hybrids revealed that while the unsubstituted version showed no inhibition of L. infantum promastigotes, methylation at the N-1 or C-7 positions of the indole ring resulted in compounds with significant activity. nih.gov

In other classes of indole derivatives, the position and nature of substituents play a equally crucial role. For example, in a series of CysLT1 antagonists, derivatives with a fluorine substitution were found to be more potent than those with chlorine. researchgate.net Furthermore, substitution at the C-4 position of the indole ring was generally unfavorable, whereas a methoxy (B1213986) group at the C-7 position was most favorable for activity. researchgate.net For certain indole-based activators of AMP-activated protein kinase (AMPK), the presence of a carboxylic acid group at the C-2 position of the indole ring is considered essential for activity. nih.gov

Table 1: Effect of Indole Ring Substitution on Anti-Leishmanial Activity

| Compound Series | Indole Substitution Position | Substituent | % Inhibition of L. infantum (at 20 µM) nih.gov |

|---|---|---|---|

| 3a | Unsubstituted | -H | 0 |

| 3j | N-1 | -CH₃ | 47.6 |

| 3c | C-7 | -CH₃ | 44.1 |

The substitution pattern on the pyrrole (B145914) ring is fundamental to the biological profile of these hybrid molecules. The 2,5-dimethylpyrrole moiety, in particular, is recognized as an indispensable scaffold for various biological activities, including antimycobacterial effects. ucl.ac.uk SAR studies have consistently underscored the significance of the N-phenyl-2,5-dimethylpyrrole scaffold as a template for developing antitubercular agents. nih.gov

In the context of S1P4 receptor agonists, the 2,5-dimethylpyrrol-3-yl moiety was identified as an essential molecular feature for receptor binding; its removal or alteration to an unsubstituted pyrrole led to a complete loss of activity. nih.gov Further studies on antitubercular compounds highlighted that while the 2,5-dimethylpyrrole core was essential, bulky, aliphatic, and lipophilic substituents on the side chain at the C-3 position of the pyrrole were crucial for enhancing antimycobacterial activity. ucl.ac.uknih.gov For example, replacing a cyclohexyl group with a larger, more lipophilic cyclohexanemethyl substituent led to improved activity against M. bovis BCG. nih.gov

Table 2: Impact of Pyrrole C-3 Side Chain on Antimycobacterial Activity

| Compound | Pyrrole C-3 Side Chain Substituent nih.gov | MIC against M. bovis BCG (µg/mL) nih.gov |

|---|---|---|

| 5m-q (general) | Benzyl | Less Active Profile |

| 5e-l (general) | Cyclohexyl | Better Biological Profile |

| 5d | Cyclohexanemethyl | 0.125 |

| 5a | 2-Norbornyl | 0.25 |

| 5c | Phenylaminoethyl | Reduced Activity |

Correlation Between Structural Features and Molecular Interactions

The biological effect of a molecule is dictated by its ability to interact with a specific target, a process governed by its three-dimensional structure and chemical properties.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For indole-pyrrole hybrids, several key pharmacophoric elements have been identified. The 2,5-dimethylpyrrole nucleus itself is a crucial pharmacophore for antitubercular activity, with its absence leading to a significant loss of potency. nih.gov

In a series of pyrrole-indole hybrids designed as anticancer agents, the pyrrole ring was specifically included to act as a chelator, with molecular modeling predicting that heme chelation by the pyrrole was a key interaction for aromatase inhibition. nih.govresearchgate.net For other targets, specific functional groups are vital; for example, the carboxylic group at C-2 of the indole ring is a critical pharmacophoric element for AMPK activation. nih.gov These findings demonstrate that the hybrid scaffold's activity is not merely a sum of its parts but arises from the specific arrangement of key interacting groups.

Ligand-Based and Structure-Based Design Principles

The development of novel indole-pyrrole inhibitors often employs sophisticated computational design strategies.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on analyzing a set of molecules known to be active and identifying their common chemical features. nih.gov Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are used to build a model that predicts the activity of new, untested molecules. nih.gov This allows for the rational design of novel compounds with an increased probability of being active.

Structure-based design is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This method involves using molecular docking simulations to predict how a ligand will bind to the target's active site. mdpi.com By visualizing these interactions, medicinal chemists can design molecules that fit optimally into the binding pocket, forming key hydrogen bonds, hydrophobic interactions, or other stabilizing contacts. mdpi.comnih.gov This approach has been used to design novel pyrrole-indole hybrids as dual inhibitors of tubulin and aromatase, where docking studies helped rationalize the binding modes and guide the synthesis of more potent derivatives. nih.govresearchgate.net

Optimization Strategies for Enhanced Potency and Selectivity

The strategic optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance therapeutic potency and selectivity while minimizing undesirable effects. For indole-pyrrole hybrid systems, which merge the structural features of both indole and pyrrole heterocycles, optimization strategies often revolve around systematic modifications of the core scaffold and its peripheral substituents. nih.gov Research in this area has demonstrated that even minor structural alterations can lead to significant changes in biological activity, providing valuable insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds against various biological targets.

Detailed Research Findings

A key approach in optimizing indole-pyrrole hybrids involves molecular hybridization, a strategy that combines distinct pharmacophores to create new molecules with potentially improved pharmacological profiles. nih.gov This has been successfully applied in the development of agents targeting diseases ranging from parasitic infections to cancer.

In the pursuit of new antileishmanial agents, a series of functionalized indole-pyrrole bi-heterocycles were synthesized and screened against Leishmania infantum promastigotes. nih.gov The initial screening identified several compounds with promising activity. Subsequent optimization focused on modifications to the hybrid scaffold, leading to the identification of compounds with enhanced potency. For instance, compounds 3c , 3d , and 3j emerged as the most active from this series, with IC₅₀ values below 20 μM. uniurb.itrsc.org

Compound 3d was identified as the most potent, with an IC₅₀ of 9.6 μM and a selectivity index (SI) of approximately 5, marking it as a potential lead compound for a new class of antileishmanial drugs. nih.gov The moderate selectivity index, however, indicates that further optimization would be necessary to improve its therapeutic window.

| Compound | IC₅₀ (μM) vs L. infantum | Selectivity Index (SI) |

|---|---|---|

| 3c | 20.7 | - |

| 3d | 9.6 | ~5 |

| 3j | 16.7 | - |

Another significant area of research has been the optimization of indole-pyrrole hybrids as anticancer agents. A study focused on developing dual inhibitors of tubulin and aromatase led to the synthesis of twenty-four new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. rsc.orgnih.gov This research established a preliminary SAR by introducing various substituents to the pyrrole ring. nih.gov

The optimization strategy involved exploring the impact of different functional groups on the pyrrole moiety. The parent compound, 3a , displayed strong growth inhibition against several cancer cell lines. nih.gov Further modifications led to derivatives with enhanced and specific activities. For example, the introduction of a single chloro-substituent at the X3 position of the pyrrole ring resulted in compound 3h , which was the most potent tubulin inhibitor in the series. rsc.orgnih.gov It also demonstrated strong aromatase inhibitory activity (IC₅₀ = 1.8 µM) and potent activity against the T47D breast cancer cell line (IC₅₀ = 2.4 µM). rsc.orgnih.gov

| Compound | Key Substituent(s) | Aromatase Inhibition IC₅₀ | Anti-T47D Activity IC₅₀ (µM) |

|---|---|---|---|

| 3h | Single chloro substitution | 1.8 µM | 2.4 |

| 3k | Ester functionality | 18 nM | 10.6 |

Molecular docking studies further elucidated the optimization pathways, predicting that the pyrrole ring's chelation with heme is a key interaction for aromatase inhibition. rsc.orgnih.gov These computational insights, combined with empirical screening data, provide a rational basis for future optimization strategies aimed at fine-tuning the potency and selectivity of this promising class of compounds.

Mechanistic Insights into Biological Interactions of Indole Pyrrole Hybrids

Exploration of Molecular Mechanisms Underlying Reported Activities

The indole (B1671886) ring, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a privileged scaffold in medicinal chemistry due to its ability to form various non-covalent interactions, such as hydrogen bonds and π–π stacking, with numerous biological targets. mdpi.comnih.gov The hybridization of indole with other heterocyclic moieties, like pyrrole, is a strategy aimed at creating novel compounds with potentially enhanced pharmacological potency or synergistic effects compared to the individual components. nih.govresearchgate.net

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids, Tubulin Polymerization)

The biological activities of indole-pyrrole hybrids are often traced to their direct interactions with key cellular macromolecules.

Enzymes: Indole-based hybrids have been shown to inhibit various enzymes. For instance, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were designed as dual inhibitors of tubulin and aromatase, a cytochrome P450 enzyme crucial for estrogen biosynthesis. researchgate.netnih.gov Molecular docking studies predicted that the pyrrole ring could chelate the heme iron within the aromatase active site, an interaction critical for its inhibitory activity. researchgate.netnih.gov Other indole hybrids have shown inhibitory activity against enzymes like topoisomerase, which is vital for DNA replication. mdpi.com

Receptors: The indole scaffold is a key component of molecules that interact with a wide array of receptors. nih.gov Specifically, indole derivatives have been extensively studied as inhibitors of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer cell signaling. mdpi.comresearchgate.net

Nucleic Acids: Some hybrid compounds containing an indole nucleus have demonstrated the ability to interact with DNA. A study on thiazole-indole hybrids revealed that certain derivatives act as DNA groove binders. nih.gov Electrochemical and spectroscopic analyses showed that a lead compound from this series interacts with double-stranded DNA (dsDNA), likely through groove binding and intercalation, leading to its cytotoxic effects. nih.gov

Tubulin Polymerization: A primary mechanism of action for many anticancer indole hybrids is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules, composed of α- and β-tubulin polymers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Numerous indole-based compounds, including indole-pyrazole and indole-1,2,4-triazole hybrids, have been identified as potent inhibitors that bind to the colchicine (B1669291) site on β-tubulin. mdpi.comnih.govmdpi.com This binding prevents the assembly of microtubules, arrests cells in the G2/M phase of the cell cycle, and ultimately induces programmed cell death. nih.govmdpi.com

Table 1: Examples of Indole-Based Hybrids as Tubulin Polymerization Inhibitors

Compound Class Specific Compound Example Tubulin Polymerization Inhibition (IC50) Reference Indole-Pyrazole-Carboxamide Compound 18 19 µM mdpi.com Indole-1,2,4-Triazole Hybrid Compound 7i 3.03 ± 0.11 µM Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Compound 3h Most potent in series (RFU ~40) [5, 17] Indole-1,2,4-Triazole Compound 25a 2.1 ± 0.12 µM researchgate.net Indole-based Chalcone Compound 33b 17.8 ± 0.2 µM nih.gov

Inhibition of Specific Biological Pathways (e.g., Growth Factor Inhibition for Kinase Tyrosine Protein Receptors, Carbonic Anhydrase Enzymes)

By interacting with specific molecular targets, indole-pyrrole hybrids can modulate critical cellular pathways involved in disease progression.

Growth Factor Inhibition: Indole derivatives are prominent inhibitors of signaling pathways driven by growth factors. They have been successfully developed to target the ATP-binding site of receptor tyrosine kinases.

EGFR Inhibition: Certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M, which is associated with resistance in non-small cell lung cancer. researchgate.net Benzofuran-indole hybrids have also been identified as potent and selective EGFR inhibitors, blocking the EGFR signaling pathway and reducing cancer cell viability and migration.

VEGFR Inhibition: The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are key regulators of angiogenesis, a process critical for tumor growth. Indole-pyrazole hybrids have been reported to inhibit VEGFR-2 kinase activity, thereby blocking the downstream signaling cascade that promotes the formation of new blood vessels. mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of CO₂ to bicarbonate and a proton. They are involved in various physiological and pathological processes, and their inhibition has therapeutic applications. While CA activation can be beneficial for certain neurological conditions, CA inhibitors are used as diuretics and anti-glaucoma agents. Novel series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety have been synthesized and shown to be potent inhibitors of several human CA (hCA) isoforms, with some compounds showing nanomolar efficacy and selectivity for specific isoforms like hCA I and hCA XII.

Table 2: Enzyme Inhibition Data for Various Indole Hybrids

Compound Class Target Enzyme Specific Compound Example Inhibition (IC50 / KI) Reference Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Aromatase Compound 3h 1.8 µM [5, 17] Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide Aromatase Compound 3k 18 nM [5, 17] Indole-Pyrazole Hybrid VEGFR-2 Compound 29a 2.83 µM researchgate.net 5-Chloro-indole-2-carboxylate Mutant EGFR Compound 3e 29 nM (GI50) Indolylchalcone-benzenesulfonamide-triazole hCA I Compound 6d 18.8 nM (KI) Indolylchalcone-benzenesulfonamide-triazole hCA XII Compound 6o 10.0 nM (KI)

Role of the Indole-Pyrrole Hybrid Scaffold in Modulating Biological Processes (e.g., Cell-Specific Antibody Production, Galactosylation)

Based on a review of the available scientific literature, there is no specific information regarding the role of the 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole scaffold or related indole-pyrrole hybrids in modulating biological processes such as cell-specific antibody production or galactosylation. Research on this class of compounds has primarily focused on anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comnih.gov

Antioxidant Mechanisms and Radical Scavenging Properties of Related Compounds

Indolic compounds, as a class, are recognized for their antioxidant and free-radical scavenging capabilities. researchgate.netmdpi.com This activity is largely attributed to the electron-rich nature of the indole ring system, particularly the pyrrole moiety, which can donate a hydrogen atom from the N-H bond to neutralize reactive oxygen species (ROS). nih.govmdpi.com

The antioxidant activity of various indole derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net Studies on indole-3-carbinol (B1674136) derivatives have shown that the presence of hydroxyl groups on the indole ring significantly enhances radical scavenging activity. mdpi.com For example, 1-hydroxyl-indole-3-carbinol was found to be a remarkably powerful antioxidant, particularly in lipid environments. mdpi.com

Similarly, pyrrole derivatives have been studied for their ability to scavenge hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. Quantitative structure-activity relationship (QSAR) studies suggest that hydrophilicity is a key factor, with more hydrophilic pyrrole antioxidants demonstrating a higher quenching ability towards radicals. The combination of indole and pyrrole rings in a hybrid molecule could potentially lead to synergistic or enhanced antioxidant properties, although specific studies on the radical scavenging mechanism of this compound itself are not currently available.

Table of Mentioned Compounds

Emerging Research Directions and Future Perspectives for 6 2,5 Dimethyl 1h Pyrrol 1 Yl 1h Indole

Development of Novel Synthetic Routes for Structural Diversity

The therapeutic potential of a lead compound is often expanded by creating a library of structurally diverse analogs. For 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole, the development of novel synthetic routes is paramount to exploring its full pharmacological potential. Key strategies are being explored to introduce a wide array of substituents and modifications to the core scaffold.

One of the foundational methods for the synthesis of the pyrrole (B145914) moiety is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgquimicaorganica.org This reaction is highly valuable for producing substituted pyrroles, which are common components of many natural products. wikipedia.org Modern adaptations of this synthesis, including microwave-assisted and L-proline-catalyzed variations, offer efficient and environmentally friendly pathways to highly functionalized pyrrole derivatives. organic-chemistry.orgrsc.orguctm.edu These methods facilitate the introduction of diverse substituents, which is crucial for building a library of analogs based on the this compound core. rsc.org

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the indole (B1671886) nucleus. nih.gov These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at different positions of the indole ring, thereby enabling the generation of a wide range of derivatives. The development of robust synthetic routes that can readily generate these derivatives in bulk is critical for accelerating the drug development process. rsc.org

Recent advancements in C-H activation and functionalization also present exciting opportunities for creating structural diversity. rsc.orgresearchgate.netjmchemsci.com These methods allow for the direct modification of C-H bonds, which are ubiquitous in organic molecules, providing a more atom-economical and efficient way to synthesize complex molecules. For instance, Ru(II)-catalyzed site-selective C5 functionalization of related heterocyclic systems has been demonstrated, suggesting the potential for similar strategies to be applied to the this compound scaffold. acs.org

The table below summarizes some of the key synthetic methodologies being explored for the generation of diverse indole-pyrrole hybrids.

| Synthetic Methodology | Description | Potential for Diversity |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine. wikipedia.orgorganic-chemistry.orgquimicaorganica.org | Allows for various substitutions on the pyrrole ring. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov | Enables the introduction of a wide range of aryl and vinyl substituents on the indole ring. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of carbon-nitrogen bonds. nih.gov | Facilitates the introduction of diverse amine functionalities. |

| C-H Activation/Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. rsc.orgresearchgate.netjmchemsci.com | Offers novel and efficient pathways to functionalize both the indole and pyrrole rings. |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants. rsc.org | Provides rapid access to complex and diverse molecular scaffolds. |

Advanced Computational Approaches in Drug Design and Discovery

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. For this compound and its analogs, a variety of advanced computational techniques are being employed to predict their biological activity, understand their mechanism of action, and guide the design of more potent and selective molecules.

Molecular docking is a primary tool used to predict the binding orientation of small molecules to their protein targets. For indole derivatives, docking studies have been crucial in identifying key interactions with target proteins, such as Pim-1 kinase, which is implicated in cancer. nih.govresearchgate.net These studies have revealed that interactions with specific amino acid residues, like Glu 121 in Pim-1, are vital for binding affinity. nih.govresearchgate.net Similar approaches can be applied to this compound to identify its potential biological targets and to rationalize the structure-activity relationships (SAR) of its derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models of biological activity. nih.govresearchgate.netrsc.org These models can correlate the 3D structural features of molecules with their biological activity, providing valuable insights for the design of new compounds with improved potency. For instance, 3D-QSAR models have been successfully developed for indole derivatives targeting Pim-1, with high predictive power. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govresearchgate.netrsc.orgeurjchem.com MD simulations can be used to assess the stability of the ligand-protein complex and to identify key residues involved in the binding. For indole derivatives, MD simulations have been used to confirm the stability of interactions with target proteins and to elucidate the role of specific amino acid residues. nih.govresearchgate.net

The following table highlights some of the key computational approaches and their applications in the study of indole-pyrrole hybrids.

| Computational Approach | Application | Expected Outcome |

| Molecular Docking | Predicting the binding mode of ligands to protein targets. | Identification of potential biological targets and key binding interactions. nih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models of biological activity based on 3D molecular fields. | Guidance for the design of new derivatives with enhanced potency. nih.govresearchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. | Assessment of binding stability and identification of crucial interactions for affinity. nih.govresearchgate.netrsc.orgeurjchem.com |

| Pharmacokinetic (ADMET) Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-likeness of new compounds. |

Exploration of New Biological Targets and Pathways for Indole-Pyrrole Hybrids

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comrsc.org The hybridization of the indole moiety with other heterocyclic systems, such as pyrrole, offers the potential to create novel compounds with unique biological profiles and the ability to interact with new biological targets.

Recent research has highlighted the potential of indole-based compounds to target various pathways implicated in cancer. For example, indole derivatives have been investigated as inhibitors of protein kinases, tubulin polymerization, and the p53 pathway in the context of glioblastoma. nih.gov The indole scaffold has also been identified as a promising candidate for the development of therapeutics targeting regulated cell death pathways, such as apoptosis and autophagy, in cancer cells. mdpi.com

Furthermore, indole-containing compounds have been explored for their potential in treating infectious diseases. For instance, some indole analogs have shown promise as anti-SARS-CoV-2 agents by targeting viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). bohrium.commdpi.com The exploration of indole-pyrrole hybrids in this context could lead to the discovery of novel antiviral agents.

The table below lists some of the potential biological targets and pathways for indole-pyrrole hybrids, based on the known activities of indole-containing compounds.

| Biological Target/Pathway | Therapeutic Area | Rationale |

| Protein Kinases (e.g., Pim-1, EGFR, VEGFR) | Cancer | Indole derivatives have shown inhibitory activity against various kinases involved in cancer progression. nih.govresearchgate.netmdpi.comnih.gov |

| Tubulin Polymerization | Cancer | Indole-based compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov |

| p53 Pathway | Cancer | Modulation of the p53 tumor suppressor pathway is a key strategy in cancer therapy. nih.gov |

| Regulated Cell Death (Apoptosis, Autophagy) | Cancer | Indole analogs can induce programmed cell death in cancer cells. mdpi.com |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) | Infectious Diseases | The indole scaffold has been identified as a potential inhibitor of key viral enzymes. bohrium.commdpi.com |

| RNA-dependent RNA Polymerase (RdRp) | Infectious Diseases | Targeting viral replication machinery is a proven antiviral strategy. bohrium.commdpi.com |

| Fructose 1,6-bisphosphatase (FBPase) | Type II Diabetes | N-substituted indoles and pyrroles have shown potent inhibitory activity against FBPase. nih.gov |

Integration of Multidisciplinary Methodologies for Comprehensive Research

The successful development of a new therapeutic agent from a lead compound like this compound requires a comprehensive and integrated research approach. This involves the seamless collaboration of various scientific disciplines, each contributing its expertise to different stages of the drug discovery and development process.

The journey begins with medicinal and synthetic chemistry , where novel synthetic routes are devised to create a diverse library of analogs. rsc.orgresearchgate.net This is followed by in vitro and in vivo biological screening to evaluate the pharmacological activity of these compounds against a panel of relevant biological targets and in disease models.

Computational chemistry and molecular modeling play a crucial role throughout this process, from the initial design of new molecules to the interpretation of SAR data and the elucidation of binding mechanisms. nih.govresearchgate.net These in silico methods help to prioritize compounds for synthesis and testing, thereby saving time and resources.

As promising candidates emerge, pharmacology and toxicology studies are conducted to assess their efficacy, safety, and pharmacokinetic profiles. This multidisciplinary approach ensures that all aspects of a potential drug candidate are thoroughly investigated, from its chemical synthesis to its biological effects and therapeutic potential. The integration of these methodologies is essential for navigating the complexities of drug discovery and for ultimately bringing new and effective treatments to patients. researchgate.netmdpi.com

The following table outlines the key disciplines and their contributions to the integrated research of this compound.

| Discipline | Contribution | Key Activities |

| Medicinal/Synthetic Chemistry | Design and synthesis of novel analogs. | Development of new synthetic routes, creation of compound libraries. rsc.orgresearchgate.net |

| Computational Chemistry | In silico design, prediction of activity, and mechanism elucidation. | Molecular docking, 3D-QSAR, molecular dynamics simulations. nih.govresearchgate.net |

| Biological Screening | Evaluation of pharmacological activity. | In vitro and in vivo assays against various biological targets. |

| Pharmacology | Assessment of efficacy and mechanism of action in biological systems. | Efficacy studies in animal models of disease. |

| Toxicology | Evaluation of safety and adverse effects. | In vitro and in vivo toxicity studies. |

| Pharmacokinetics | Study of the absorption, distribution, metabolism, and excretion (ADME) of compounds. | ADME profiling to assess drug-likeness. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole, and how is purity ensured?

- Methodology :

- Step 1 : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling pyrrole and indole moieties. For example, dissolve intermediates in PEG-400/DMF mixtures with CuI as a catalyst and stir for 12 hours .

- Step 2 : Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product. Confirm purity using TLC and HRMS .

- Step 3 : Recrystallize from DMF/acetic acid mixtures for further purification, as demonstrated in analogous indole syntheses .

Q. How are structural and purity characteristics of this compound validated?

- Methodology :

- NMR Analysis : Use H NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm, pyrrole methyl groups at δ 2.0–2.5 ppm) and C NMR to verify carbon frameworks .

- Mass Spectrometry : HRMS (e.g., FAB-HRMS) provides exact mass confirmation, while TOF-MS detects fragmentation patterns .

- Recrystallization : Monitor melting points and solubility to assess crystallinity and impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Catalyst Screening : Test alternatives to CuI (e.g., Ru-based catalysts) to reduce side reactions. Evidence shows CuI yields ~42% in CuAAC reactions, suggesting room for improvement .

- Solvent Systems : Compare PEG-400/DMF with ionic liquids or THF/water mixtures to enhance solubility and reaction kinetics .

- Reaction Time : Conduct time-course studies (e.g., 6–24 hours) to identify optimal duration for maximal conversion .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound?

- Methodology :

- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity. Reference protocols for analogous indole derivatives include MTT assays and flow cytometry .

- SAR Studies : Modify substituents (e.g., methyl groups on pyrrole) and compare bioactivity. For example, replace dimethylpyrrole with thiophene to study electronic effects .

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM to determine IC values and therapeutic windows .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar indole derivatives?

- Methodology :

- Cross-Validation : Compare F NMR (if applicable) and IR spectra with literature data. For example, indole NH stretches appear at ~3400 cm in IR, while pyrrole C-H bends are near 1480 cm .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and match experimental data .

- Collaborative Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidative byproducts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with halogenated pyrroles or substituted indoles (e.g., 5-fluoroindole) to probe electronic and steric effects .

- Molecular Docking : Model interactions with target proteins (e.g., HDACs or kinases) using software like AutoDock. Validate with mutagenesis studies .

- Pharmacophore Mapping : Identify critical functional groups (e.g., pyrrole methyl groups) using QSAR models .

Q. How should stability and environmental fate studies be designed for this compound?

- Methodology :

- Accelerated Degradation Tests : Expose the compound to UV light, heat (40–60°C), and varied pH (3–10) to assess decomposition pathways .

- Ecotoxicity Assays : Use model organisms (e.g., Daphnia magna) to evaluate LC and bioaccumulation potential .

- HPLC-MS Monitoring : Track degradation products over time and identify metabolites via fragmentation patterns .

Q. What statistical approaches are recommended for analyzing contradictory synthesis yields across studies?

- Methodology :

- Factorial Design : Use ANOVA to isolate variables (e.g., catalyst loading, solvent ratio) impacting yield. For instance, a 2 factorial design can optimize CuI concentration, temperature, and reaction time .

- Error Analysis : Calculate confidence intervals for yield data and identify outliers via Grubbs’ test .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in polar aprotic solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.